EC5026

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

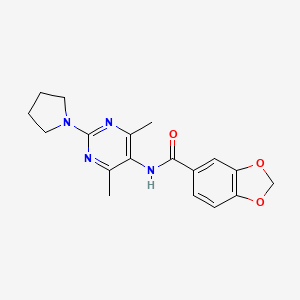

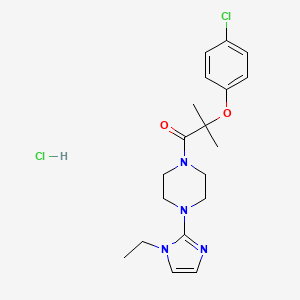

EC5026 is a first-in-class, non-opioid, and orally active soluble Epoxide Hydrolase (sEH) inhibitor. Its chemical structure is shown below: !this compound Chemical Structure)

科学的研究の応用

EC5026 has garnered significant interest in scientific research across multiple fields:

Pain Management: This compound shows efficacy in treating inflammatory and neuropathic pain .

Metabolism and Lipid Signaling: As an sEH inhibitor, this compound plays a crucial role in regulating the metabolism of signaling lipids .

Drug Development: Researchers explore its potential as a therapeutic agent for pain relief without apparent adverse or addictive effects .

作用機序

EC5026は、細胞膜脂肪酸の代謝に関与する酵素であるsEHを阻害することにより、その効果を発揮します。 自然な鎮痛および抗炎症メディエーターを安定化させることで、疼痛緩和に貢献します .

生化学分析

Biochemical Properties

EC5026 is a small molecule drug that inhibits the sEH enzyme . The sEH enzyme is a key regulator in the metabolism of endogenous anti-inflammatory fatty acids . By inhibiting sEH, this compound prevents the breakdown of these natural analgesic and anti-inflammatory fatty acids, leading to their accumulation within cells and thereby treating pain .

Cellular Effects

The cellular effects of this compound are primarily due to its ability to inhibit the sEH enzyme . This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are potent, naturally occurring analgesics . EETs are produced at high concentrations in areas of tissue damage and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the sEH enzyme . Effective inhibition of sEH activity prolongs the ability of EETs to exert their analgesic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown efficacy for treating pain with no apparent adverse or addictive effects in laboratory animals . It has also been effective in relieving naturally occurring pain in dogs, cats, and horses .

Dosage Effects in Animal Models

In animal models, this compound has been administered orally in tablets . The safety, tolerability, and pharmacokinetics of two sequential ascending dose regimens of this compound, administered once daily for 7 consecutive days, have been evaluated in healthy volunteers .

Metabolic Pathways

This compound is involved in the cytochrome P450 (CYP) pathway of the arachidonic acid (AA) cascade . The sEH enzyme, which this compound inhibits, is responsible for metabolizing EETs .

準備方法

Synthetic Routes and Reaction Conditions: The synthetic routes for EC5026 are not widely documented in the literature. it is typically prepared through custom synthesis services. Laboratory-scale synthesis involves specialized procedures, and the compound is often obtained as a white to off-white solid.

Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not publicly available. Industrial-scale synthesis may involve proprietary processes and optimization.

化学反応の分析

EC5026は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化される可能性があります。

還元: 還元反応により、その構造が変化する可能性があります。

置換: this compoundは、置換反応に関与できます。

これらの反応で使用される一般的な試薬と条件は、その新しさのために明示的に報告されていません。これらの反応から生成される主要な生成物については、さらなる調査が必要です。

4. 科学研究への応用

This compoundは、複数の分野における科学研究で大きな関心を集めています。

類似化合物との比較

EC5026の独自性は、オピオイド系ではないことと、経口バイオアベイラビリティにある一方、他の化合物との比較が重要です。残念ながら、利用可能な文献には、類似の化合物が明示的に記載されていません。

特性

IUPAC Name |

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-[(2S)-2-methylbutanoyl]piperidin-4-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRXHTKENPCGSZ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F4N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809885-32-2 |

Source

|

| Record name | EC-5026 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809885322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EC-5026 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5X8A5HWL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)

![1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2354933.png)

![3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2354934.png)

![Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate](/img/structure/B2354937.png)

![5-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354939.png)

![N-(3,4-dichlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2354940.png)